

# Part 1: CG200745 (Ivaltinostat) in Advanced Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025



CG200745, also known as Ivaltinostat, is a pan-HDAC inhibitor. In the context of "**PPA-250**," this likely refers to a specific formulation and dosage of 250 mg/m<sup>2</sup> of a CG200745 preparation used in clinical trials for advanced solid malignancies, including pancreatic cancer.

# Data Presentation: Comparison with Standard-of-Care

The following table summarizes the clinical trial outcomes for standard first-line treatments for advanced pancreatic cancer, providing a benchmark against which future trial data for CG200745 can be compared.



| Treatment Regimen                | Median Overall<br>Survival (OS)                              | Median<br>Progression-Free<br>Survival (PFS) | Key Clinical Trial         |
|----------------------------------|--------------------------------------------------------------|----------------------------------------------|----------------------------|
| FOLFIRINOX                       | 11.1 months                                                  | 6.4 months                                   | PRODIGE[1]                 |
| Gemcitabine + nab-<br>paclitaxel | 8.5 months                                                   | 5.5 months                                   | MPACT[1]                   |
| Gemcitabine + erlotinib          | 6.2 months                                                   | Not Reported                                 | NCIC CTG PA.3[1]           |
| Gemcitabine<br>Monotherapy       | 6.8 months                                                   | 3.3 months                                   | PRODIGE[1]                 |
| CG200745 (Phase I)               | Stable disease in<br>57.1% of patients (at<br>least 6 weeks) | Not Applicable                               | First-in-human<br>study[2] |

Note: The CG200745 data is from a Phase I trial in various solid tumors and is not a direct comparison with the Phase III trials of the other regimens in pancreatic cancer.

## **Experimental Protocols**

Preclinical In Vitro Study of CG200745 in Pancreatic Cancer Cells[3]

- Cell Lines: Three human pancreatic cancer cell lines were used.
- Treatment: Cells were treated with varying concentrations of CG200745. Combination treatments with gemcitabine and erlotinib were also performed.
- Assays:
  - Cell Viability: Assessed to determine the anti-proliferative effects.
  - Apoptosis Analysis: Expression of apoptotic proteins such as PARP and caspase-3 was measured.



- Histone Acetylation: Levels of acetylated histone H3 were quantified to confirm HDAC inhibition.
- Key Findings: CG200745 induced the expression of apoptotic proteins and increased acetylated histone H3 levels. When combined with gemcitabine/erlotinib, it showed significant growth inhibition and synergistic antitumor effects.[3]

Preclinical In Vivo Xenograft Model[3]

- Animal Model: A mouse xenograft model of pancreatic cancer was used.
- Treatment: Mice were treated with CG200745 in combination with gemcitabine and erlotinib.
- Outcome Measures: Tumor size was measured to evaluate the in vivo anti-tumor efficacy.
- Key Findings: The combination of gemcitabine/erlotinib and CG200745 reduced tumor size by up to 50%.[3]

First-in-Human Phase I Clinical Trial of CG200745[2]

- Patient Population: 28 patients with refractory solid malignancies.
- Dosage: Dose escalation from 1.8 to 250 mg/m<sup>2</sup>.
- Administration: Intravenous administration weekly for 3 weeks, followed by a 1-week break.
- Pharmacodynamics: Acetylated histone H4 in peripheral blood mononuclear cells (PBMCs) and tumor tissue was measured.
- Key Findings: The maximum tolerated dose (MTD) was not reached, but further dose escalation was not pursued as the pharmacodynamic effect plateaued at doses above 51 mg/m². A dose of 250 mg/m² was recommended for future Phase II trials.[2]

## **Mandatory Visualization**



### Signaling Pathway of HDAC Inhibition by CG200745







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Advanced pancreatic cancer: The standard of care and new opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies PubMed







[pubmed.ncbi.nlm.nih.gov]

- 3. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: CG200745 (Ivaltinostat) in Advanced Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b540045#independent-validation-of-ppa-250-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com